molecular formula C18H16N2OS B2607822 N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide CAS No. 940387-40-6

N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2607822
CAS No.: 940387-40-6
M. Wt: 308.4
InChI Key: YCZFCYWVXDWXQP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound with the molecular formula C18H16N2OS. It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Fungicidal Activities

N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide derivatives, specifically those incorporating isothiazole, thiadiazole, and thiazole bases, have shown significant promise in fungicidal applications. These compounds have demonstrated effective antifungal activities against pathogens such as Pseudoperonspera cubensis, with some exhibiting fungicidal activity comparable to commercial fungicides. Additionally, certain derivatives have been found to stimulate plant innate immunity, offering a dual mechanism of action that includes both direct fungicidal activity and systemic acquired resistance stimulation. This positions them as promising candidates for agricultural fungicides, highlighting their potential in controlling crop diseases while also enhancing plant defense mechanisms (Chen et al., 2019).

Anticancer and DNA Interaction Studies

Research on mixed-ligand copper(II)-sulfonamide complexes, including those based on N-(4,5-dimethylbenzo[d]thiazol-2-yl) derivatives, has revealed interesting interactions with DNA and notable anticancer activity. These compounds have shown varying degrees of DNA binding and cleavage abilities, influencing their genotoxicity and antiproliferative effects against cancer cells. Such findings underscore the potential of this compound derivatives in cancer therapy, particularly through their ability to interact with DNA and induce cell death primarily via apoptosis (González-Álvarez et al., 2013).

Corrosion Inhibition

Derivatives of this compound have also found applications as corrosion inhibitors, particularly for mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion process, with their efficiency depending on various factors such as concentration and the nature of the acid solution. The inhibition mechanism is attributed to the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm, and their ability to form protective layers that reduce corrosion rate. This application is vital in industries where metal preservation is crucial (Quraishi & Sharma, 2005).

Antimicrobial Activities

The antimicrobial potential of amido-linked bis heterocycles derived from this compound has been explored, with some compounds displaying significant activity against bacterial and fungal pathogens. These findings highlight the versatility of this compound derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains and infections (Padmavathi et al., 2011).

Properties

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-8-10-15-17(13(12)2)20-18(22-15)19-16(21)11-9-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZFCYWVXDWXQP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.